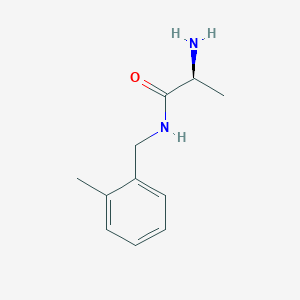

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide

CAS No.: 1176594-02-7

Cat. No.: VC8212622

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1176594-02-7 |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-methylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | QFWLRMOBYLVBGN-VIFPVBQESA-N |

| Isomeric SMILES | CC1=CC=CC=C1CNC(=O)[C@H](C)N |

| SMILES | CC1=CC=CC=C1CNC(=O)C(C)N |

| Canonical SMILES | CC1=CC=CC=C1CNC(=O)C(C)N |

Introduction

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide is a chiral organic compound with the CAS number 1545349-66-3. Its molecular formula is C₁₁H₁₆N₂O, indicating it contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is classified as a specialty material and is used in various chemical and biological applications.

Synthesis and Applications

While specific synthesis methods for (S)-2-Amino-N-(2-methyl-benzyl)-propionamide are not detailed in the available literature, compounds with similar structures often serve as intermediates in the synthesis of more complex organic molecules. These intermediates are crucial in creating new pharmaceutical compounds through reactions such as amidation.

Biological Activity and Potential Applications

Although detailed biological activity data for (S)-2-Amino-N-(2-methyl-benzyl)-propionamide is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, modifications in the amine group of related compounds can enhance serotonin reuptake inhibition, suggesting potential use in treating depression. Additionally, derivatives of similar compounds have demonstrated activity in modulating dopamine receptors, which is critical in conditions like Parkinson's disease.

Research Findings and Future Directions

Research on compounds with similar structures highlights their potential as pharmacological agents. These compounds interact with specific molecular targets, such as enzymes or receptors, and can modulate neurotransmitter levels, positioning them as candidates for treating neurodegenerative diseases. Further studies are needed to elucidate the precise mechanism of action and potential therapeutic applications of (S)-2-Amino-N-(2-methyl-benzyl)-propionamide.

Comparison with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide | C₁₂H₁₈N₂O | Additional methyl group on the nitrogen atom; different biological activity potential |

| (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide | C₁₂H₁₈N₂OS | Contains sulfur; may exhibit unique reactivity and biological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume